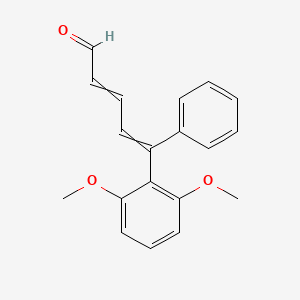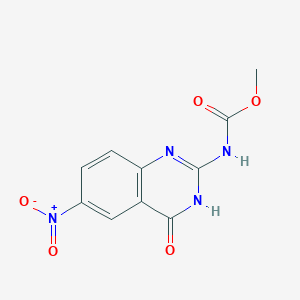
6-Nitro-2-methoxycarbonylaminoquinazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(6-nitro-4-oxo-3,4-dihydroquinazolin-2-yl)carbamate is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a quinazolinone core, a nitro group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(6-nitro-4-oxo-3,4-dihydroquinazolin-2-yl)carbamate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.
Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate compound with methyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(6-nitro-4-oxo-3,4-dihydroquinazolin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced quinazolinones, and substituted carbamates .
Scientific Research Applications
Methyl N-(6-nitro-4-oxo-3,4-dihydroquinazolin-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-(6-nitro-4-oxo-3,4-dihydroquinazolin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group and quinazolinone core play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with DNA, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- N1-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-nitrobenzamide
Uniqueness
Methyl N-(6-nitro-4-oxo-3,4-dihydroquinazolin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H8N4O5 |
|---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
methyl N-(6-nitro-4-oxo-3H-quinazolin-2-yl)carbamate |
InChI |
InChI=1S/C10H8N4O5/c1-19-10(16)13-9-11-7-3-2-5(14(17)18)4-6(7)8(15)12-9/h2-4H,1H3,(H2,11,12,13,15,16) |
InChI Key |
OLJPKHKFCROJHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)
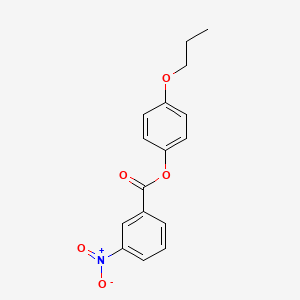
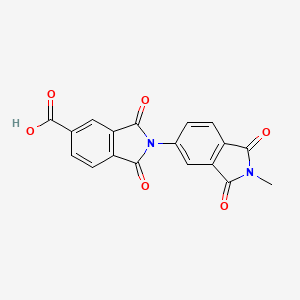
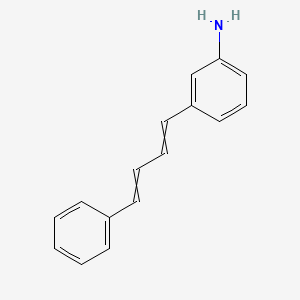
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)

![1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol](/img/structure/B11712687.png)
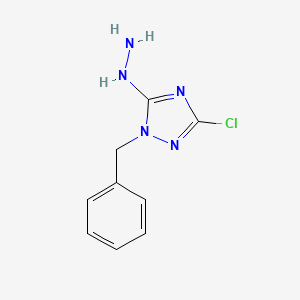
![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
![(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11712702.png)
![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide](/img/structure/B11712713.png)
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)
